Ultramark 1621

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

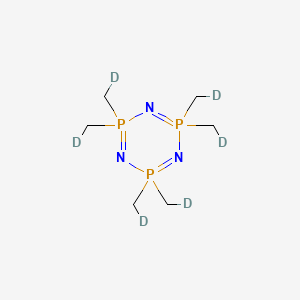

Ultramark 1621 is a commercially available mixture of fluorinated phosphazines. It is primarily used as a reference compound for positive and negative ion fast-atom bombardment high-resolution mass spectrometry. This compound is known for its ability to produce a series of intense peaks extending from 700 to 1900 mass units, making it an invaluable tool for mass spectrometry calibration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Ultramark 1621 involves the synthesis of hexamethyl-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine. The synthetic route typically includes the reaction of appropriate phosphazine precursors under controlled conditions to achieve the desired fluorinated product. Specific details on the exact synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .

Industrial Production Methods: Industrial production of this compound follows stringent quality control measures to ensure high purity and consistency. The compound is produced in specialized facilities equipped to handle fluorinated chemicals and ensure the safety and integrity of the product. The production process involves multiple purification steps, including distillation and chromatography, to achieve the required purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Ultramark 1621 primarily undergoes ionization reactions in mass spectrometry applications. It is known for its stability and ability to produce consistent ion peaks under various ionization conditions.

Common Reagents and Conditions:

Positive Ion Fast-Atom Bombardment (FAB): Common matrices include glycerol, nitrobenzyl alcohol, and triethanolamine.

Negative Ion Fast-Atom Bombardment (FAB): Similar matrices are used, with adjustments to ionization conditions to favor negative ion formation.

Major Products Formed: The major products formed during the ionization of this compound are a series of fluorinated phosphazine ions, which are used as calibration points in mass spectrometry .

Aplicaciones Científicas De Investigación

Ultramark 1621 is extensively used in scientific research, particularly in the field of mass spectrometry. Its applications include:

Mecanismo De Acción

The mechanism of action of Ultramark 1621 in mass spectrometry involves its ionization under fast-atom bombardment conditions. The compound’s fluorinated phosphazine structure allows it to produce stable and intense ion peaks, which serve as reference points for mass calibration. The molecular targets are the ionization matrices, and the pathways involve the transfer of energy from the fast-atom bombardment to the compound, resulting in ion formation .

Comparación Con Compuestos Similares

Perfluorokerosene (PFK): Another mass calibrant used in high-resolution mass spectrometry, known for its stable fragmentation pattern.

Polyethylene Glycol (PEG): Commonly used in mass spectrometry for calibration due to its well-defined mass peaks.

Triton X-100: Used as a calibrant in positive-ion ammonia chemical ionization-high resolution mass spectrometry.

Uniqueness of Ultramark 1621: this compound is unique due to its ability to produce a wide range of ion peaks, covering a broad mass range from 700 to 1900 mass units. This makes it particularly useful for calibrating mass spectrometers across a wide range of applications. Additionally, its stability and compatibility with various ionization matrices make it a preferred choice for many researchers .

Actividad Biológica

Ultramark 1621 is a commercially available mixture of fluorinated phosphazines primarily utilized in mass spectrometry as a reference compound. Its biological activity is indirectly assessed through its performance in analytical techniques, particularly in fast-atom bombardment (FAB) mass spectrometry. This article explores the biological implications of this compound based on its chemical properties, calibration capabilities, and its role in various studies.

Chemical Composition and Properties

This compound consists of fluorinated phosphazines, which are notable for their unique structural properties that influence their behavior in mass spectrometry. The compound is often used as a calibration standard due to its well-defined mass spectrum, which includes peaks ranging from 700 to 1900 u, making it suitable for both negative and positive ion modes in FAB mass spectrometry .

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Composition | Fluorinated phosphazines |

| Mass Range | 700 - 1900 u |

| Ionization Techniques | Negative and positive ion FAB |

| Common Matrices | Glycerol, nitrobenzyl alcohol, triethanolamine |

Biological Activity in Analytical Applications

While this compound itself does not exhibit direct biological activity, its application as a calibration standard has significant implications for biological research. For example, it has been utilized in studies involving the determination of molecular weights of biomolecules, such as proteins and peptides. The accuracy achieved using this compound as a reference compound can reach approximately ±2 ppm for molecular weight determinations .

Case Study: Protein Analysis

In a study examining bovine insulin, this compound was employed to calibrate the mass spectrometer, allowing for precise measurements of the insulin's molecular weight. This accuracy is crucial for understanding protein structure and function in biological systems .

Spectral Analysis

The mass spectra generated using this compound reveal significant information about the fragmentation patterns of various compounds. In both negative and positive ion modes, the spectra show distinct peaks that can be used to identify and quantify other substances present in complex biological samples.

Table 2: Major Peaks Observed in this compound Mass Spectra

| Ionization Mode | Major Peaks (m/z) |

|---|---|

| Positive Ion | M+ (molecular ion), fragments from loss of (CF3)nH |

| Negative Ion | Deprotonated ions and other characteristic fragments |

Applications Beyond Calibration

This compound's role extends beyond mere calibration; it is also involved in studies assessing the antioxidant properties and enzyme inhibition potential of various extracts. For example, its use in metabolomic profiling allows researchers to compare phytochemical profiles across different plant species .

Propiedades

Número CAS |

105809-15-2 |

|---|---|

Fórmula molecular |

C6H18N3P3 |

Peso molecular |

225.15 g/mol |

Nombre IUPAC |

2,2,4,4,6,6-hexamethyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |

InChI |

InChI=1S/C6H18N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h1-6H3 |

Clave InChI |

DEBZEVJNWCNATM-UHFFFAOYSA-N |

SMILES |

CP1(=NP(=NP(=N1)(C)C)(C)C)C |

SMILES canónico |

CP1(=NP(=NP(=N1)(C)C)(C)C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.